2-Methyl-2-(thiophen-2-YL)butan-1-amine
Description
2-Methyl-2-(thiophen-2-yl)butan-1-amine is a branched primary amine featuring a thiophene substituent at the 2-position of a butan-1-amine backbone. The compound’s structure combines a hydrophobic thiophene ring with a sterically hindered amine group due to the methyl branching at the 2-position.
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-2-thiophen-2-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-9(2,7-10)8-5-4-6-11-8/h4-6H,3,7,10H2,1-2H3 |
InChI Key |
OQPOSQUUTDHLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-2-YL)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Substitution with Methyl and Amine Groups: The thiophene ring is then substituted with a methyl group and an amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thiophen-2-YL)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Various amine derivatives.
Substitution: Halogenated and alkylated thiophene derivatives.
Scientific Research Applications
2-Methyl-2-(thiophen-2-YL)butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(thiophen-2-YL)butan-1-amine involves its function as a norepinephrine-dopamine reuptake inhibitor. This means it increases the levels of norepinephrine and dopamine in the brain by preventing their reuptake into neurons . This action is similar to that of methamphetamine, but with different potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Amine Motifs
Compound 1: 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPA)
- Structure : Contains a central pyrrole ring linked to two thiophene groups and a butan-1-amine chain.
- Synthesis : Derived from 1,4-di(2-thienyl)-1,4-butanedione and butane-1,4-diamine using propionic acid catalysis .
- Key Differences :
- Complexity : TPA has a more complex heterocyclic system (pyrrole-thiophene hybrid) compared to the simpler branched structure of 2-methyl-2-(thiophen-2-yl)butan-1-amine.
- Functionality : The amine group in TPA is terminal and unhindered, whereas the target compound’s amine is sterically shielded by the methyl group.
Compound 2: 1-(Thiophen-2-yl)butan-1-amine (BD183790)
- Structure : Linear butan-1-amine with a thiophene substituent at the 1-position.
- Molecular Formula : C₈H₁₃NS (vs. C₉H₁₅NS for the target compound) .
- Key Differences: Branching: BD183790 lacks the methyl branching at the 2-position, reducing steric hindrance around the amine.
Compound 3: (4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine
- Structure : Features a phenyl group at the 4-position of the butan chain and a thiophen-2-yl-ethyl substituent on the amine.
- Molecular Formula : C₁₆H₂₁NS .
- Key Differences :
- Substituents : Incorporates both phenyl and thiophene groups, enhancing aromatic interactions but increasing molecular weight (259.41 g/mol vs. ~169.28 g/mol for the target compound).
Functional Analogues with Modified Backbones
Compound 4: Gemini Schiff Bases (GSB-I and GSB-II)
- Structure : Diimine derivatives synthesized from 1-(thiophen-2-yl)butane-1,3-dione and amines (butan-1-amine or 4-methylhexan-2-amine) .
- Key Differences: Functional Group: Schiff bases (imine linkages) instead of primary amines.
Compound 5: 5-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thi-ol (4a-d, 5a-d)
Physicochemical and Functional Comparisons
Biological Activity
2-Methyl-2-(thiophen-2-YL)butan-1-amine is an organic compound characterized by its unique structure, which includes a thiophene ring and a butan-1-amine group. Its molecular formula is CHN, indicating the presence of 11 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The combination of these structural features imparts distinct chemical reactivity and potential biological activities that are of interest in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHN |
| Structural Features | Thiophene ring + Butan-1-amine |
| Unique Characteristics | Potential for diverse biological activities |
The presence of the thiophene moiety enhances the compound's electronic properties, making it suitable for various applications in drug development and material science.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to 2-Methyl-2-(thiophen-2-YL)butan-1-amine. For instance, derivatives of thiophene-based compounds have shown significant activity against a range of cancer cell lines. In one study, a related compound exhibited an IC value of approximately 92.4 µM against several cancer types including colon adenocarcinoma and breast cancer . This suggests that modifications to the thiophene structure could enhance biological activity.
Antioxidant Activity
Compounds with similar structural features have demonstrated antioxidant properties. Research indicates that certain thiophene derivatives exhibit significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity is often assessed using assays such as DPPH radical scavenging, where effective compounds show lower IC values.
Enzyme Inhibition
Enzyme inhibition studies reveal that derivatives of 2-Methyl-2-(thiophen-2-YL)butan-1-amine may interact with various biological targets. For example, some thiophene derivatives have been shown to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Study 1: Anticancer Activity
In a comparative study on the anticancer effects of thiophene derivatives, several compounds were synthesized and tested against human cancer cell lines. The study revealed that modifications to the thiophene ring significantly influenced cytotoxicity, with some compounds achieving IC values as low as 0.06 µM against specific cancer types .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of thiophene derivatives. The results indicated that specific modifications led to enhanced radical scavenging activity, with some compounds demonstrating efficacy comparable to established antioxidants like methoxsalen .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-2-(thiophen-2-yl)butan-1-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or reductive amination, leveraging precursors like thiophene derivatives and branched amines. Catalysts such as palladium or nickel complexes may enhance yield, while purification is achieved via column chromatography or recrystallization. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature control (40–80°C), and stoichiometric ratios of reactants to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the amine and thiophene moieties, while Mass Spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For structural elucidation, X-ray crystallography using programs like SHELXL or WinGX can resolve bond angles and packing arrangements .
Q. What safety protocols are necessary for handling 2-methyl-2-(thiophen-2-yl)butan-1-amine?
Due to potential toxicity and flammability, work should be conducted in a fume hood with PPE (gloves, lab coat, goggles). Storage requires inert atmospheres (argon/nitrogen) and cool, dry conditions. Spills should be neutralized with absorbents like vermiculite, followed by ethanol rinsing .
Advanced Research Questions
Q. How can computational methods model the electronic and thermodynamic properties of this compound?
Density Functional Theory (DFT) with functionals like B3LYP or the Colle-Salvetti correlation-energy formula predicts electronic properties (HOMO-LUMO gaps) and hydrogen-bonding interactions. However, challenges persist in modeling amine mixtures using equations of state (e.g., PCP-SAFT), particularly for azeotropic behavior, due to asymmetric hydrogen-bond donor/acceptor sites in amines .
Q. What crystallographic strategies resolve ambiguities in the molecular packing of thiophene-containing amines?
Single-crystal X-ray diffraction (SCXRD) with SHELX suites refines anisotropic displacement parameters and hydrogen-bond networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts in thiophene rings). For disordered structures, twin refinement in SHELXL improves accuracy .
Q. How should researchers address contradictions in experimental vs. computational data for thermodynamic properties?
Discrepancies in vapor-liquid equilibria or phase diagrams require multi-method validation. For example, combine PCP-SAFT predictions with experimental measurements (e.g., speed of sound, refractive index) and calorimetry. Statistical error analysis (e.g., RMSD) identifies systematic biases in parametrization .
Q. What structural features influence the reactivity of 2-methyl-2-(thiophen-2-yl)butan-1-amine in catalytic systems?
The steric bulk of the methyl group and electron-rich thiophene ring modulate nucleophilicity. Comparative studies with analogs (e.g., 3-(4-methylphenyl)pentan-1-amine) reveal that substituent position affects coordination with metal catalysts. Kinetic studies (e.g., Eyring plots) quantify activation barriers for amination reactions .
Q. How do solvent interactions affect the compound’s thermodynamic stability in solution?
Volumetric and acoustic measurements (e.g., partial molar volumes, isentropic compressibility) in polar aprotic solvents (DMF, DMSO) reveal solute-solvent interactions. Data from similar amines (e.g., butan-1-amine) suggest that hydrogen-bond donor capacity correlates with solvation entropy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
